(2-Fluorophenyl)methanethiol
Description
(2-Fluorophenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom at the ortho-position and a methanethiol (-CH₂SH) group. Its molecular formula is C₇H₇FS, with a molecular weight of 142.19 g/mol (calculated). This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical development, due to its reactive thiol group and fluorinated aromatic structure, which influence its electronic and steric properties . The fluorine substituent enhances electrophilicity and may modulate the compound’s acidity and nucleophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
(2-fluorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJTYEUXQGJEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334870 | |
| Record name | 2-Fluorobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72364-46-6 | |
| Record name | 2-Fluorobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Sodium Hydride: One common method involves the reaction of (2-fluorophenyl)methanethiol with sodium hydride in N,N-dimethylformamide at -70°C for 10 minutes.
Reaction with Triethylamine: Another method includes the reaction of this compound with triethylamine in methanol at 55°C for 5 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. Industrial production would likely involve scaling up these methods under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluorophenyl)methanethiol can undergo oxidation reactions to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol can be used for oxidation reactions.
Substitution: Sodium hydride in N,N-dimethylformamide is commonly used for substitution reactions.
Major Products:
Disulfides: Oxidation of this compound typically results in the formation of disulfides.
Substituted Compounds: Substitution reactions can yield various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2-Fluorophenyl)methanethiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and can be used to introduce the fluorophenyl group into target compounds .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals with potential therapeutic effects .
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (2-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanethiol (CH₃SH)
Structural Differences : Methanethiol is the simplest thiol, lacking an aromatic ring or substituents.
Key Properties :
- Molecular Weight : 48.11 g/mol
- Volatility : High volatility with a sulfurous odor, detectable at ppb levels using metal oxide sensors .
- Reactivity: Inhibits microbial growth (Methylacidiphilum fumariolicum SolV) at 15 µM, prolonging lag phases and reducing growth rates (µ = 0.043 h⁻¹ vs. 0.060 h⁻¹ in controls) . Converted enzymatically to dimethyl sulfide (DMS) via S-adenosyl-L-methionine (SAM)-dependent methylation in bacterial systems .
- Applications : Used in flavor chemistry and microbial metabolism studies.
Table 1: Methanethiol vs. (2-Fluorophenyl)methanethiol
(3-Methylphenyl)methanethiol (CAS 25697-56-7)
Structural Differences : Features a methyl group at the meta-position instead of fluorine.
Key Properties :
- Molecular Weight : 138.23 g/mol
- Toxicity : LD₅₀ = 201–619 mg/kg, significantly lower than sumatriptan succinate (LD₅₀ = 2939 mg/kg) .
- Bioactivity : Acts as a cytochrome P450 1A2 inhibitor and crosses the blood-brain barrier (BBB) .
- Applications : Studied as a metabolite in bacterial biotransformation pathways.
Table 2: Aromatic Thiol Comparison
(2,3-Difluorophenyl)methanethiol
Structural Differences : Contains two fluorine atoms at the ortho and meta positions.
Key Properties :
Key Research Findings
Microbial Interactions: Methanethiol’s growth inhibition in M.
Toxicity Profile : (3-Methylphenyl)methanethiol’s low LD₅₀ underscores the impact of aromatic substituents on toxicity, suggesting fluorinated analogs may require similar evaluation .
Detection Methods: Methanethiol is detectable at 20–100 ppb using metal oxide sensors, but interference from ethanol complicates analysis .
Biological Activity
(2-Fluorophenyl)methanethiol, a compound characterized by the presence of a thiol group (-SH) attached to a fluorinated phenyl ring, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8FOS
- Molecular Weight : Approximately 161.2 g/mol
- Structural Characteristics : The presence of the fluorine atom on the phenyl ring can influence the compound's reactivity and biological interactions. Thiol groups are known for their ability to form disulfide bonds and participate in redox reactions, which are crucial in many biological processes.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In Vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A comparative study highlighted that certain thiol-containing compounds displayed lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Preliminary studies suggest that thiols can interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells .
- Case Studies : In a study involving melanoma cells, compounds similar to this compound were shown to induce cell death through oxidative stress mechanisms, highlighting their potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
- Redox Reactions : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .
- Binding Affinity : Molecular docking studies have suggested that this compound can bind effectively to specific biological macromolecules, influencing various metabolic pathways .
Table 1: Biological Activities and IC50 Values
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
